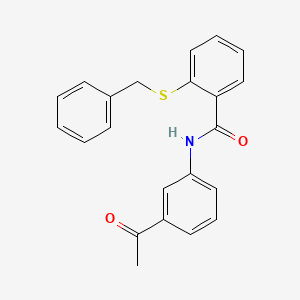

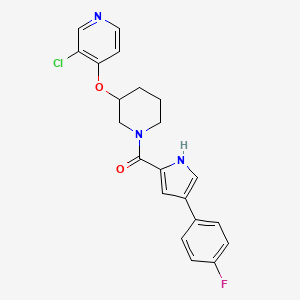

![molecular formula C23H19N3O2 B2904694 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺 CAS No. 898454-88-1](/img/structure/B2904694.png)

2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . It has a molecular formula of C17H14N2O3 .

Synthesis Analysis

The synthesis of quinazolinamines like “2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” has been a topic of interest in drug research and development . Many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related class of compounds, was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

Quinazolinamines display different tautomeric forms . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, a related class of compounds, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .科学研究应用

喹唑啉基苯甲酰胺的合成

研究已经通过不同的化学反应合成了取代的 N-(2,4-二氧代-1,2,3,4-四氢喹唑啉基)苯甲酰胺和相关化合物,突出了这些化合物在进一步药物开发中的化学多功能性和潜在用途(周、三枝和岩仓,1982)。

抗病毒和细胞毒活性

一些与该化合物相似的喹唑啉-4(3H)-酮衍生物已被评估其对 HIV、HSV 和痘苗病毒的抗病毒活性,某些化合物显示出显着的活性(塞尔瓦姆、穆鲁格什、钱德拉莫汉、潘内库克和德克拉克,2010)。这表明在开发抗病毒剂方面有潜在的研究应用。

抗癌特性

一些研究专注于合成基于喹唑啉-4-酮的抗肿瘤剂的水溶性类似物,这些类似物被认为具有叶酸非依赖性作用位点。这些类似物显示出比母体化合物更高的细胞毒性,保留了新的生化特性,例如延迟的、非阶段特异性的细胞周期停滞(巴韦西亚等人,2002)。这表明 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺衍生物在癌症治疗研究中的潜力。

镇痛活性

含有喹唑啉部分的化合物也已合成并测试其镇痛活性。例如,合成了含有二溴-2-甲基喹唑啉部分的吡唑和三唑,并显示出有希望的镇痛效果(萨阿德、奥斯曼和穆斯塔法,2011)。这为疼痛管理药物的研究开辟了途径。

缓蚀

与 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]苯甲酰胺相似的衍生物已被评估其在盐酸溶液中对低碳钢的缓蚀性能,表明此类化合物可以是有效的缓蚀剂(卡迪姆等人,2017)。这表明在材料科学和工程学中具有潜在的应用。

属性

IUPAC Name |

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-15-8-3-4-11-19(15)22(27)25-17-9-7-10-18(14-17)26-16(2)24-21-13-6-5-12-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIDETXXTILKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)

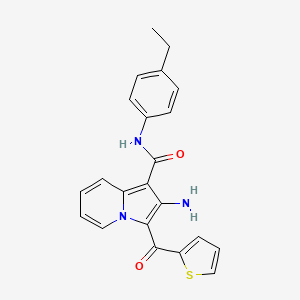

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

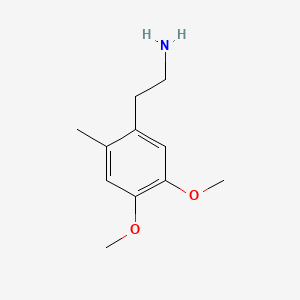

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)

![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2904628.png)

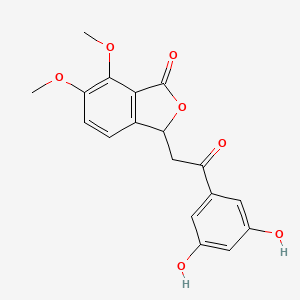

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)

![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)